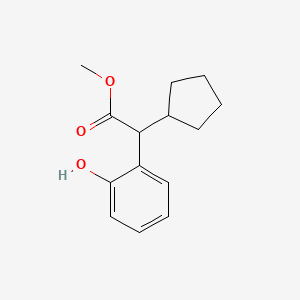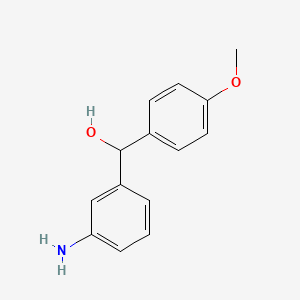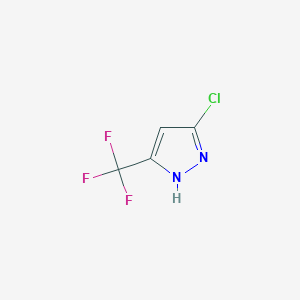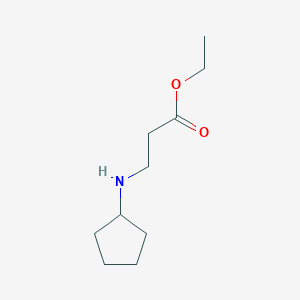
Fmoc-3-氟-DL-缬氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-fluoro-DL-valine is a derivative of valine, an amino acid, where the valine is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom. This compound is particularly useful in the field of proteomics and solid-phase peptide synthesis due to its unique properties .
科学研究应用
Fmoc-3-fluoro-DL-valine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Industry: Used in the production of synthetic peptides for various applications
作用机制
Target of Action
Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . The primary target of this compound is the valine residues in proteins. Valine is one of the simplest amino acids, with an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .
Mode of Action
The compound interacts with its targets through proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine , which is an orthogonal de-protection strategy to the acid labile Boc group .
生化分析
Biochemical Properties
Fmoc-3-fluoro-DL-valine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions . The compound interacts with various enzymes and proteins involved in peptide synthesis, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and piperidine, which are used to introduce and remove the Fmoc group, respectively . The smaller side chain of valine, an isopropyl group, confers a high degree of flexibility when incorporated into a polypeptide chain .
Cellular Effects
Fmoc-3-fluoro-DL-valine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by altering the structure and activity of the resulting proteins . For example, Fmoc-phenylalanine-valine hydrogels have been shown to support the 3D culture of various cell types, indicating that Fmoc-3-fluoro-DL-valine may play a role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, Fmoc-3-fluoro-DL-valine exerts its effects through specific binding interactions with biomolecules. The Fmoc group is introduced to the amino group of valine via a reaction with Fmoc-Cl, forming a stable adduct that protects the amino group during peptide synthesis . The removal of the Fmoc group by piperidine is a critical step in the synthesis process, allowing for the sequential addition of amino acids . This mechanism ensures the precise assembly of peptides with minimal side reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-fluoro-DL-valine can change over time due to its stability and degradation. The Fmoc group is typically stable under basic conditions but can be removed rapidly by piperidine, which is commonly used in solid-phase peptide synthesis . Long-term effects on cellular function have been observed in studies involving Fmoc-dipeptide hydrogels, where the degradation of the hydrogel matrix over time can influence cell behavior and viability .
Dosage Effects in Animal Models
The effects of Fmoc-3-fluoro-DL-valine in animal models can vary with different dosages. While specific studies on this compound are limited, general principles of peptide synthesis suggest that higher doses may lead to increased incorporation into peptides, potentially affecting protein function and cellular processes . Toxic or adverse effects at high doses have not been extensively studied, but it is essential to consider potential threshold effects when using this compound in research .
Metabolic Pathways
Fmoc-3-fluoro-DL-valine is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as fluorenylmethyloxycarbonyl chloride and piperidine, which facilitate the protection and deprotection of the amino group during synthesis . These interactions are crucial for the efficient assembly of peptides and the regulation of metabolic flux in proteomics research .
Transport and Distribution
Within cells and tissues, Fmoc-3-fluoro-DL-valine is transported and distributed through interactions with specific transporters and binding proteins. The Fmoc group enhances the compound’s solubility and stability, allowing for efficient incorporation into peptides during synthesis . The distribution of Fmoc-3-fluoro-DL-valine within cells can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of Fmoc-3-fluoro-DL-valine is influenced by its chemical structure and interactions with cellular components. The Fmoc group and the fluorine atom may direct the compound to specific compartments or organelles, where it can participate in peptide synthesis and other biochemical processes . Post-translational modifications and targeting signals may also play a role in the localization and activity of Fmoc-3-fluoro-DL-valine within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-DL-valine typically involves the protection of the amino group of 3-fluoro-DL-valine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane .
Industrial Production Methods: Industrial production of Fmoc-3-fluoro-DL-valine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
化学反应分析
Types of Reactions: Fmoc-3-fluoro-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is 3-fluoro-DL-valine with a free amino group.
相似化合物的比较
Fmoc-valine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Fmoc-3-chloro-DL-valine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties
Uniqueness: Fmoc-3-fluoro-DL-valine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific properties .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIMQSXNKQSKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)







![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

